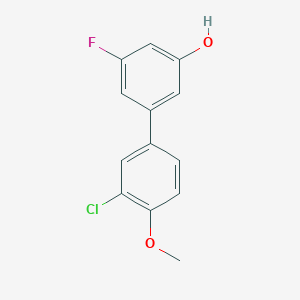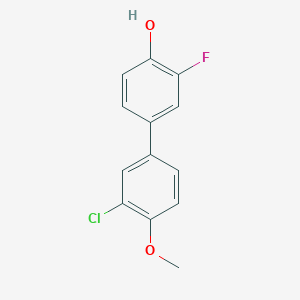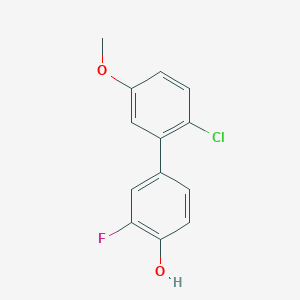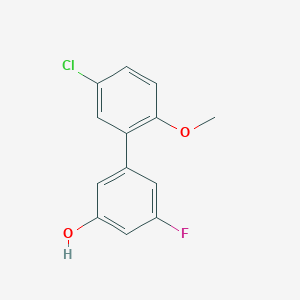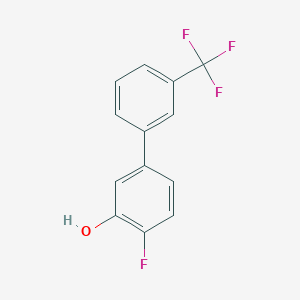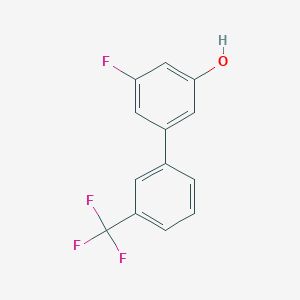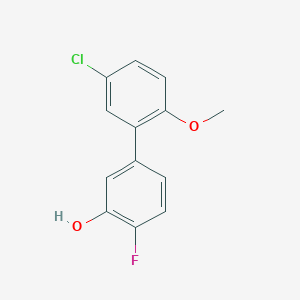
3-Fluoro-5-(2-trifluoromethylphenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-5-(2-trifluoromethylphenyl)phenol, 95% (3F-5F-2TFPP) is a highly reactive and versatile small molecule that is used in the synthesis of various organic compounds. It is a fluorinated phenol that contains two trifluoromethyl groups and one fluoro group, and it is a colorless, water-soluble solid. 3F-5F-2TFPP is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It can also be used in the synthesis of polymers and in the production of dyes and pigments.
科学的研究の応用
3-Fluoro-5-(2-trifluoromethylphenyl)phenol, 95% is used in a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of polymers, dyes, and pigments. In addition, 3-Fluoro-5-(2-trifluoromethylphenyl)phenol, 95% is used in the synthesis of organic compounds for use in drug delivery systems. It can also be used in the synthesis of polymers for use in medical devices, such as catheters and stents.
作用機序
3-Fluoro-5-(2-trifluoromethylphenyl)phenol, 95% is an active molecule that is capable of reacting with other molecules in a variety of ways. It can react with nucleophiles, such as alcohols and amines, to form new compounds. It can also react with bases, such as hydroxides and carbonates, to form new compounds. In addition, 3-Fluoro-5-(2-trifluoromethylphenyl)phenol, 95% can react with acids, such as hydrochloric acid, to form new compounds.
Biochemical and Physiological Effects
3-Fluoro-5-(2-trifluoromethylphenyl)phenol, 95% has been studied for its biochemical and physiological effects. It has been found to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. In addition, 3-Fluoro-5-(2-trifluoromethylphenyl)phenol, 95% has been found to inhibit the production of nitric oxide, which is involved in the regulation of blood pressure. It has also been found to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
The advantages of using 3-Fluoro-5-(2-trifluoromethylphenyl)phenol, 95% in lab experiments include its high reactivity, its ability to form a variety of compounds, and its low cost. The main limitation of using 3-Fluoro-5-(2-trifluoromethylphenyl)phenol, 95% in lab experiments is its potential toxicity. It is important to handle 3-Fluoro-5-(2-trifluoromethylphenyl)phenol, 95% with care, as it can be a skin and eye irritant.
将来の方向性
In the future, 3-Fluoro-5-(2-trifluoromethylphenyl)phenol, 95% could be used in the development of new pharmaceuticals and agrochemicals. It could also be used in the synthesis of polymers for use in medical devices, such as catheters and stents. In addition, 3-Fluoro-5-(2-trifluoromethylphenyl)phenol, 95% could be used in the development of new drug delivery systems. It could also be used in the development of new dyes and pigments. Finally, 3-Fluoro-5-(2-trifluoromethylphenyl)phenol, 95% could be used in the synthesis of new organic compounds for use in the development of new materials and technologies.
合成法
3-Fluoro-5-(2-trifluoromethylphenyl)phenol, 95% can be synthesized through a variety of methods, including the reaction of trifluoromethylbenzene with hydroxylamine hydrochloride and sodium hydroxide. This reaction produces an intermediate, which is then reacted with a base and a nucleophile, such as an alcohol or an amine. The resulting product is then purified and isolated. In addition, 3-Fluoro-5-(2-trifluoromethylphenyl)phenol, 95% can be synthesized through the reaction of trifluoromethylbenzene with a base and a nucleophile, such as an alcohol or an amine.
特性
IUPAC Name |
3-fluoro-5-[2-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4O/c14-9-5-8(6-10(18)7-9)11-3-1-2-4-12(11)13(15,16)17/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXRBTOLOKYOHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)F)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684427 |
Source


|
| Record name | 5-Fluoro-2'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261771-33-8 |
Source


|
| Record name | 5-Fluoro-2'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



